

# Application Notes and Protocols for the Synthesis of CREKA-Functionalized PEG Nanoparticles

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## Compound of Interest

Compound Name: CREKA peptide

Cat. No.: B15551449

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## Introduction

The pentapeptide CREKA (Cys-Arg-Glu-Lys-Ala) is a tumor-homing peptide that specifically targets fibrin-fibronectin complexes, which are overexpressed in the extracellular matrix of various tumors and sites of thrombosis.[1][2] This specific targeting ability makes CREKA an attractive ligand for functionalizing nanoparticles to enhance their accumulation at pathological sites, thereby improving the efficacy of drug delivery and diagnostic imaging.[1][3] Polyethylene glycol (PEG) is frequently used to coat nanoparticles, as it increases their stability, prolongs circulation time, and reduces immunogenicity.[4][5]

This document provides a detailed protocol for the synthesis and functionalization of PEGylated nanoparticles with the **CREKA peptide**, primarily focusing on a poly(lactic-co-glycolic acid) (PLGA) core (PEG-PLGA nanoparticles). It also includes methodologies for nanoparticle characterization and quantitative data from relevant studies.

## Signaling Pathways and Experimental Workflows

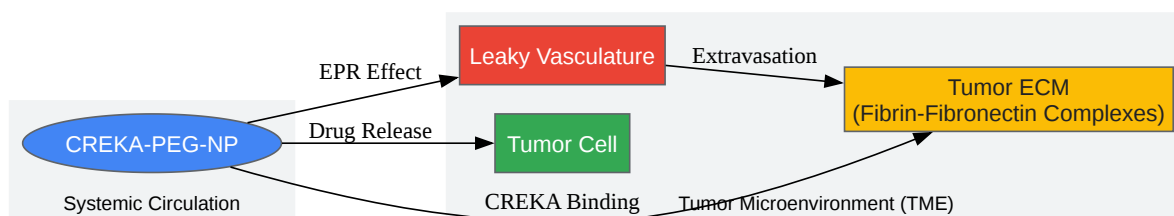


Fig. 1: CREKA Nanoparticle Targeting Mechanism

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Caption: Diagram of CREKA-functionalized nanoparticle targeting the tumor microenvironment.

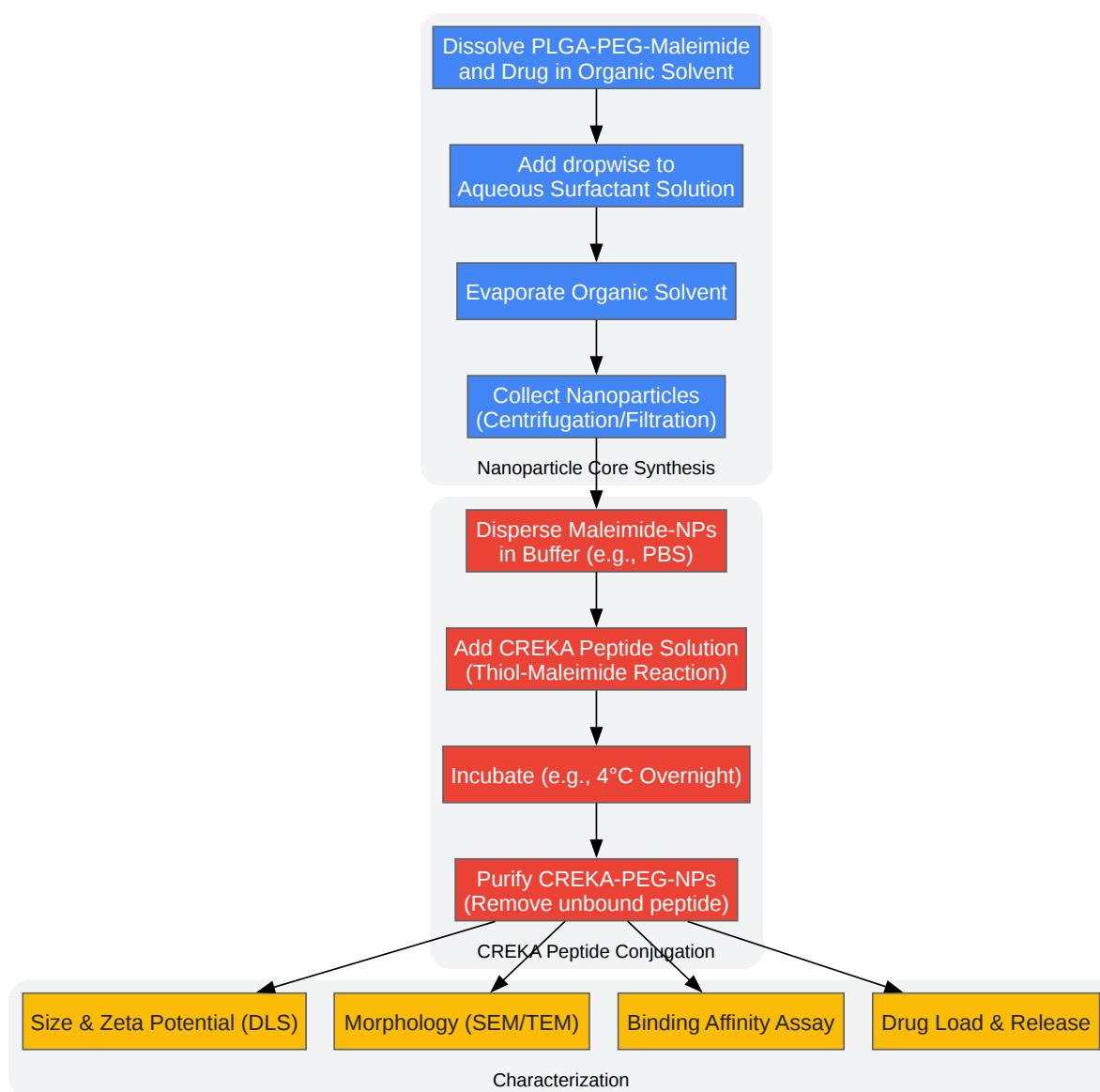


Fig. 2: Experimental Workflow for Nanoparticle Synthesis

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Caption: Workflow for synthesis and characterization of CREKA-PEG nanoparticles.

## Experimental Protocols

### Protocol 1: Synthesis of CREKA-Functionalized PEG-PLGA Nanoparticles

This protocol employs a nanoprecipitation method to form the nanoparticle core and subsequent maleimide-thiol chemistry to conjugate the **CREKA peptide**.<sup>[1][6]</sup>

#### Materials:

- PLGA-PEG-Maleimide copolymer
- Drug (e.g., Doxorubicin, Paclitaxel)
- Organic solvent (e.g., Acetonitrile, Acetone)<sup>[6]</sup>
- Deionized (DI) water
- Surfactant (e.g., Polyvinyl alcohol - PVA)
- **CREKA peptide** (Cys-Arg-Glu-Lys-Ala)
- Phosphate-Buffered Saline (PBS)
- Centrifugal filter units (e.g., 100 kDa MWCO)

#### Procedure:

- **Nanoparticle Formation (Nanoprecipitation):** a. Dissolve 10 mg/mL of PLGA-PEG-Maleimide and the desired amount of hydrophobic drug in acetonitrile.<sup>[6]</sup> b. In a separate beaker, prepare an aqueous solution (e.g., 1% w/v PVA). c. Add the organic phase dropwise into the aqueous phase while stirring vigorously. d. Allow the mixture to stir at room temperature for at least 6 hours to ensure complete evaporation of the organic solvent.<sup>[6]</sup> e. Collect the maleimide-functionalized nanoparticles by centrifugation or using centrifugal filter units. Wash three times with DI water to remove excess surfactant.
- **CREKA Peptide Conjugation:** a. Resuspend the nanoparticle pellet in PBS at a concentration of 1 mg/mL. b. Prepare a solution of **CREKA peptide** in PBS. c. Add the

**CREKA peptide** solution to the nanoparticle suspension. A molar excess of peptide is typically used to ensure efficient conjugation. The reaction proceeds via a Michael addition between the maleimide group on the PEG linker and the thiol group of the cysteine residue in CREKA.[1] d. Incubate the reaction mixture overnight at 4°C with gentle stirring.[7] e. Purify the CREKA-functionalized nanoparticles by repeated washing with PBS using centrifugal filter units to remove any unconjugated peptide.

## Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential: a. Resuspend the final nanoparticle formulation in DI water or PBS. b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential.
2. Fibrin-Binding Affinity Assay: a. Prepare fibrin clots in a 96-well plate by mixing fibrinogen solution with thrombin. b. Add the CREKA-functionalized nanoparticles and control (non-functionalized) nanoparticles to the wells containing the clots. c. Incubate for a set period (e.g., 1 hour). d. Wash the wells gently with PBS to remove unbound nanoparticles. e. Quantify the amount of bound nanoparticles. If the nanoparticles are fluorescently labeled, this can be done using a fluorescence plate reader. f. The binding affinity of CREKA-conjugated particles has been shown to be significantly greater than that of non-conjugated particles.[7][8] Studies have reported that CREKA conjugation can increase the fibrin binding ability of PEG particles by up to 94%.[9][10]
3. Cellular Uptake: a. Seed cancer cells (e.g., HeLa, 4T1 breast cancer cells) in a suitable plate or on coverslips.[1][9] b. Incubate the cells with fluorescently labeled CREKA-functionalized nanoparticles and control nanoparticles for a specified time. c. Wash the cells with PBS to remove non-internalized particles. d. Analyze cellular uptake using fluorescence microscopy or flow cytometry. Studies have shown a significantly higher cellular uptake of CREKA-conjugated particles compared to non-targeted controls.[1][9]

## Data Presentation

Table 1: Physicochemical Properties of CREKA-Functionalized Nanoparticles

Nanoparticle Formulation	Core Material	Size (nm)	Zeta Potential (mV)	Drug & Loading Efficiency	Reference
CREKA-Lipo-Dox	Liposome	~160	-28.9	Doxorubicin (~99%)	[1]
CREKA-PEG-PLGA	PLGA	127.8 ± 12.3	-34.74 ± 5.87	Ticagrelor (16.7%)	[1]
CREKA-IONP	Iron Oxide	52 (hydrated)	N/A	N/A	[7][11]
UMFNP-CREKA	Mn Ferrite	4.1	-12.4	N/A	[1]

Table 2: In Vitro and In Vivo Performance Data

Nanoparticle Formulation	Assay	Result	Reference
CREKA-PEG Hydrogel	Fibrin Binding	Increased by 94% compared to control.	[8][9]
CREKA-Lipo-Dox	Cellular Uptake (4T1 cells)	~4-fold increase compared to non-targeted liposomes.	[1]
UMFNP-CREKA-Cy5.5	In Vivo Tumor Targeting	6.8-fold higher fluorescent signal at tumor site vs. CREKA-Cy5.5.	[1]
CREKA-IONP	Fibrinogen Binding	Significantly greater than dextran-only coated IONPs.	[7][11]
CREKA-Lipo-Dox	In Vivo Tumor Volume	Reduced to ~60 mm <sup>3</sup> vs. 150 mm <sup>3</sup> for non-targeted liposomes.	[1]

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